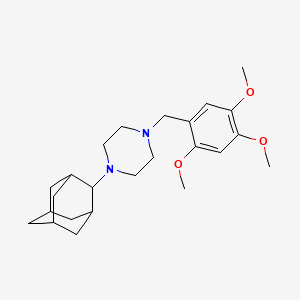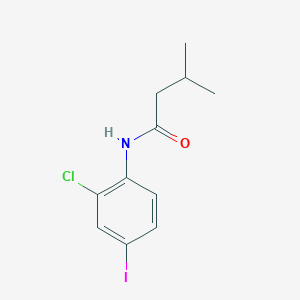
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as EMPG, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of glycine transporter inhibitors and has been studied extensively for its potential therapeutic applications in various diseases.
Mecanismo De Acción
EMPG works by inhibiting the activity of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which, in turn, enhances the activity of NMDA receptors. The enhanced activity of NMDA receptors has been found to improve cognitive function and mood.
Biochemical and Physiological Effects:
EMPG has been found to have several biochemical and physiological effects. It enhances the activity of NMDA receptors, which play a crucial role in the regulation of cognitive function and mood. It also increases the concentration of glycine in the synaptic cleft, which has been found to improve cognitive function and mood. Additionally, EMPG has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMPG has several advantages for lab experiments. It is a potent and selective inhibitor of glycine transporters, which makes it an ideal tool for studying the role of glycine transporters in various diseases. It also has a high affinity for glycine transporters, which allows for precise control of its concentration in the synaptic cleft. However, EMPG has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its mechanism of action is complex, which makes it challenging to study.
Direcciones Futuras
There are several future directions for the study of EMPG. One potential direction is to investigate its therapeutic potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to understand the long-term effects of EMPG and its potential side effects.
Métodos De Síntesis
EMPG can be synthesized through a multi-step process that involves the reaction of 4-ethylbenzoyl chloride with 2-pyridinemethanol, followed by the addition of methylsulfonyl chloride and glycine methyl ester hydrochloride. The final product is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
EMPG has been studied extensively for its potential therapeutic applications in various diseases, including schizophrenia, depression, and Alzheimer's disease. Its ability to inhibit glycine transporters has been found to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in the regulation of cognitive function and mood.
Propiedades
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-14-7-9-16(10-8-14)20(24(2,22)23)13-17(21)19-12-15-6-4-5-11-18-15/h4-11H,3,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINQMZWZNCIWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)
![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)


![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)






![2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5821100.png)